molecular formula C12H15BrO3 B596328 Methyl 3-bromo-5-butoxybenzoate CAS No. 1261988-65-1

Methyl 3-bromo-5-butoxybenzoate

Cat. No.: B596328
CAS No.: 1261988-65-1
M. Wt: 287.153
InChI Key: IEFPUZFIOVQQRJ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-butoxybenzoate is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 are substituted with bromine and butoxy groups, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-butoxybenzoate can be synthesized through a multi-step process involving the bromination and esterification of appropriate precursors. One common method involves the bromination of 3-butoxybenzoic acid followed by esterification with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale bromination and esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-butoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Substitution: Products vary depending on the nucleophile used.

    Reduction: Methyl 3-bromo-5-butoxybenzyl alcohol.

    Oxidation: Methyl 3-bromo-5-butoxybenzoic acid.

Scientific Research Applications

Methyl 3-bromo-5-butoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-butoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

    Methyl 2-bromo-5-methoxybenzoate: Similar structure but with a methoxy group instead of a butoxy group.

    Methyl 3-bromo-4-butoxybenzoate: Similar structure but with the butoxy group at position 4 instead of 5

Uniqueness: Methyl 3-bromo-5-butoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 3-bromo-5-butoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-3-4-5-16-11-7-9(12(14)15-2)6-10(13)8-11/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFPUZFIOVQQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682133
Record name Methyl 3-bromo-5-butoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-65-1
Record name Methyl 3-bromo-5-butoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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